4-Amino-2-hydroxybenzamide

Overview

Description

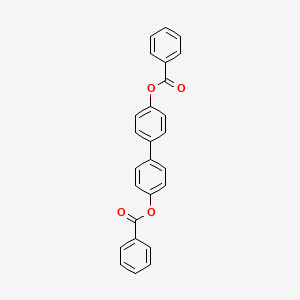

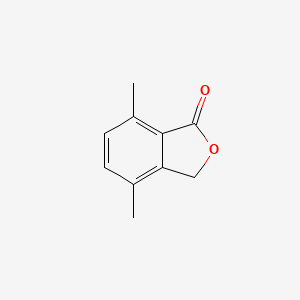

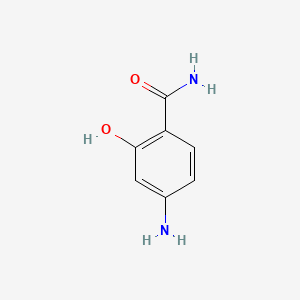

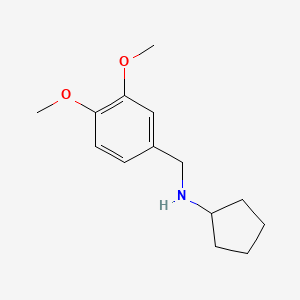

4-Amino-2-hydroxybenzamide is an organic compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzamide ring. This compound is known for its versatility in various scientific and industrial applications.

Mechanism of Action

Mode of Action

It is known that aminobenzamides, a class of compounds to which 4-amino-2-hydroxybenzamide belongs, are involved in various biological activities . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Amidases, which act on carbon-nitrogen bonds in linear amides, are known to play a role in the metabolism of similar compounds .

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored in a dark place under an inert atmosphere . The impact of these properties on the bioavailability of this compound is a subject of ongoing research .

Result of Action

Similar compounds have been shown to exert cellular effects potentially exploitable in oncology at millimolar concentrations, such as dna demethylation, nuclear factor-κb inhibition, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by exposure to light, hence the recommendation to store it in a dark place . Additionally, the compound’s action and efficacy could potentially be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

4-Amino-2-hydroxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with glutamine-dependent amidotransferases, which catalyze the transfer of the amido nitrogen of glutamine to an acceptor substrate, producing glutamate and an aminated product . This interaction is crucial for the synthesis of secondary metabolites, including benzamide derivatives. Additionally, this compound has been shown to inhibit respiratory syncytial virus (RSV) replication and associated inflammatory responses .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to inhibit RSV replication and RSV infection-associated inflammatory responses by suppressing viral replication and the activation of IRF3 and NF-κB pathways . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It inhibits RSV replication by decreasing RSV-induced IRF3 phosphorylation at serine 396 and p65 phosphorylation at serine 536 . These interactions lead to the suppression of cytokine and chemokine production, thereby reducing inflammation. Additionally, this compound interacts with glutamine-dependent amidotransferases, facilitating the amidation of carboxylate-type phenylpropanoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, such as room temperature and inert atmosphere

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be effective in achieving the desired therapeutic outcomes. It is essential to determine the optimal dosage to balance efficacy and safety. Studies on animal models have shown that dosage adjustments are necessary to minimize toxicity and maximize therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the amidation of carboxylate-type phenylpropanoids by glutamine-dependent amidotransferases . These enzymes play a crucial role in the biosynthesis of secondary metabolites, which are essential for the compound’s biological activity. Understanding these metabolic pathways is vital for developing effective therapeutic strategies.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-hydroxybenzamide can be synthesized through several methods, including the following:

Nitration and Reduction: Starting with 2-hydroxybenzamide, the compound undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

Amination of 2-Hydroxybenzamide: Direct amination of 2-hydroxybenzamide using ammonia or an amine source under specific reaction conditions can yield this compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydroxyl group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

Substitution: Reagents such as acyl chlorides and alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-nitro-2-hydroxybenzamide.

Reduction: Formation of 4,4'-diamino-2-hydroxybenzamide.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-Amino-2-hydroxybenzamide has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

4-Amino-2-hydroxybenzamide is similar to other benzamide derivatives, such as 3-amino-2-hydroxybenzamide and 4-amino-3-hydroxybenzamide. its unique combination of amino and hydroxyl groups on the benzamide ring distinguishes it from these compounds. The presence of these functional groups imparts specific chemical and biological properties that make it valuable in various applications.

Properties

IUPAC Name |

4-amino-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUOAJPPDCPCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332643 | |

| Record name | 4-amino-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5985-89-7 | |

| Record name | 4-amino-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596218.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1596231.png)